molecular formula C6H5BrINO B6251429 3-bromo-5-iodo-2-methoxypyridine CAS No. 1823944-09-7

3-bromo-5-iodo-2-methoxypyridine

Cat. No.: B6251429
CAS No.: 1823944-09-7
M. Wt: 313.9
InChI Key:
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Description

3-Bromo-5-iodo-2-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H5BrINO. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a pyridine ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the bromination of 5-iodo-2-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Another approach involves the iodination of 3-bromo-2-methoxypyridine using iodine or an iodinating agent. This reaction can be performed in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate in a polar solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine or iodine atoms.

    Coupling Products: Biaryl or diaryl compounds formed through carbon-carbon bond formation.

    Oxidation Products: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.

Scientific Research Applications

3-Bromo-5-iodo-2-methoxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

    Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-iodo-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards the target molecules. The methoxy group can also influence its pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxypyridine: Lacks the iodine atom, making it less versatile in certain coupling reactions.

    5-Iodo-2-methoxypyridine: Lacks the bromine atom, which may affect its reactivity and applications.

    3-Bromo-2-methoxypyridine: Lacks the iodine atom and may have different electronic properties.

Uniqueness

3-Bromo-5-iodo-2-methoxypyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in synthetic applications. The combination of these halogens with the methoxy group allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

1823944-09-7

Molecular Formula

C6H5BrINO

Molecular Weight

313.9

Purity

95

Origin of Product

United States

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